molecular formula C24H22N4O6 B2670576 N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112440-49-9

N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2670576
CAS No.: 1112440-49-9
M. Wt: 462.462
InChI Key: APBBENSGJUWTMS-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Such hybrid structures are frequently explored in medicinal chemistry due to their ability to modulate enzyme activity or receptor binding, particularly in anticancer and anti-inflammatory applications .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-18-7-4-15(5-8-18)23-26-24(34-27-23)16-6-9-22(30)28(13-16)14-21(29)25-17-10-19(32-2)12-20(11-17)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBENSGJUWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a dimethoxyphenyl derivative using reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of derivatives containing the oxadiazole moiety. For instance, compounds similar to N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown significant cytotoxic effects against various cancer cell lines:

Compound TypeTarget Cell LinesIC50 Values (µM)
1,2,4-Oxadiazole DerivativesHCT-116 (Colorectal), HeLa (Cervical)36 (HCT-116), 34 (HeLa)
3,5-Diarylsubstituted OxadiazolesA549 (Lung), MCF-7 (Breast)0.48 - 0.19 (MCF-7)

The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced biological activity in these compounds, indicating a structure-activity relationship that could be exploited for drug design.

Neuroprotective Effects

Compounds with similar structural features have also been investigated for their neuroprotective effects. The incorporation of methoxy groups has been associated with improved interactions with biological targets involved in neuroprotection and cognitive enhancement. Research indicates that such compounds may mitigate oxidative stress and inflammation in neuronal cells.

Structure and Mechanism of Action

The compound's structure includes an oxadiazole ring which is known for its diverse biological activities. The mechanism by which this compound exerts its effects can be attributed to:

Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antioxidant Properties: The methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative damage.

Case Studies

Several studies have documented the efficacy of similar compounds:

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative exhibited an IC50 value of 4.5 µM against WiDr cells, showcasing its potential as a lead compound for further development .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of methoxy-substituted compounds in models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improvements in cognitive function metrics .

Mechanism of Action

The mechanism by which N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with signal transduction pathways: Affecting cellular communication and function.

    Inducing oxidative stress or apoptosis: Leading to cell death in certain contexts.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Comparisons

The target compound’s uniqueness lies in its 1,2,4-oxadiazole core and methoxy-substituted aromatic systems. Below is a comparative analysis with structurally related compounds from and :

Compound Name Core Heterocycle Key Substituents Structural Distinctions
Target Compound 1,2,4-Oxadiazole - 3,5-Dimethoxyphenyl acetamide
- 4-Methoxyphenyl at oxadiazole C3
Unique oxadiazole-pyridine hybrid; dual methoxy groups enhance electron-donating effects.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () 1,2,4-Triazole - 4-Methylphenyl
- 4-Pyridinyl at triazole C5
- Sulfanyl linker
Triazole core with sulfanyl group; lacks oxadiazole’s rigidity and pyridinone moiety.
N-(3,5-Dimethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () 1,2,4-Triazole - 3,5-Dimethylphenyl
- Ethyl group at triazole N4
- Pyridin-3-yl at triazole C5
Ethyl substituent increases lipophilicity; dimethylphenyl vs. dimethoxyphenyl polarity.

Functional Implications

  • Oxadiazole vs. Triazole Cores: The 1,2,4-oxadiazole in the target compound confers greater metabolic stability compared to triazoles, as oxadiazoles resist enzymatic degradation in vivo .
  • Substituent Effects: Methoxy groups (target compound) improve solubility and electron donation, favoring interactions with polar enzyme pockets. The sulfanyl linker in triazole analogs () introduces flexibility, which may compromise binding specificity compared to the rigid oxadiazole-pyridinone scaffold .

Hypothesized Bioactivity

While direct bioactivity data for the target compound is absent in the evidence, comparisons suggest:

  • Anticancer Potential: The pyridinone moiety may inhibit kinases (e.g., CDK or EGFR), analogous to oxadiazole-containing kinase inhibitors .
  • Antimicrobial Activity : Methoxy groups could disrupt bacterial membrane integrity, as seen in structurally similar acetamide derivatives .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Composition

The compound is characterized by the following structural components:

  • Dimethoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Oxadiazole and Dihydropyridine Moieties : Known for their diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes that modulate cellular pathways.
  • Inhibition of Key Enzymes : Similar oxadiazole derivatives have shown inhibitory effects on enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown IC50 values below 100 µM against various human cancer cell lines such as HCT116 and MCF7 .
Cell LineIC50 (µM)Mechanism
HCT11636Induces apoptosis
HeLa34Inhibits cell proliferation
MCF769Triggers caspase activation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Inhibition Zone (IZ) : Compounds related to this structure showed significant antibacterial activity against Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 62.50 µg/mL .

Study 1: Anticancer Efficacy

A study investigating the efficacy of oxadiazole derivatives reported that specific modifications in the chemical structure led to enhanced antiproliferative effects in multiple cancer cell lines. The study highlighted the importance of substituent groups in determining biological activity .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of oxadiazole derivatives against A. baumannii. The results indicated that compounds with methoxy groups exhibited superior activity compared to their counterparts without these substitutions .

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